Methyl 2-amino-3-(1,3-oxazol-5-yl)propanoate dihydrochloride
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Overview
Description
Methyl 2-amino-3-(1,3-oxazol-5-yl)propanoate dihydrochloride is a compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(1,3-oxazol-5-yl)propanoate dihydrochloride typically involves the cyclodehydration of appropriate precursors. One common method includes the acylation of 2-amino-1-phenylethanone with acetyl chloride, followed by cyclodehydration in the presence of sulfuric acid to form the oxazole ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production may utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(1,3-oxazol-5-yl)propanoate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological activities and properties. These derivatives are often explored for their potential use in pharmaceuticals and other applications .
Scientific Research Applications
Methyl 2-amino-3-(1,3-oxazol-5-yl)propanoate dihydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding due to its structural properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(1,3-oxazol-5-yl)propanoate dihydrochloride involves its interaction with specific molecular targets. The oxazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Similar to oxazole, isoxazole contains an oxygen and nitrogen atom but in different positions.
Imidazole Derivatives: These compounds contain a nitrogen atom at positions 1 and 3 of the five-membered ring.
Uniqueness
Methyl 2-amino-3-(1,3-oxazol-5-yl)propanoate dihydrochloride is unique due to its specific substitution pattern and the presence of the oxazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C7H12Cl2N2O3 |
---|---|
Molecular Weight |
243.08 g/mol |
IUPAC Name |
methyl 2-amino-3-(1,3-oxazol-5-yl)propanoate;dihydrochloride |
InChI |
InChI=1S/C7H10N2O3.2ClH/c1-11-7(10)6(8)2-5-3-9-4-12-5;;/h3-4,6H,2,8H2,1H3;2*1H |
InChI Key |
PIGNRQFGKHTITA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CN=CO1)N.Cl.Cl |
Origin of Product |
United States |
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